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Abstract

This technical guide provides an in-depth exploration of the discovery and history of Lysozyme
C, an enzyme that has played a pivotal role in the fields of biochemistry and immunology.
Beginning with its serendipitous discovery by Sir Alexander Fleming in 1922, we trace the key
milestones in its scientific journey. This document details the early experimental protocols for its
detection and purification, presents the initial quantitative characterizations of the enzyme, and
culminates with the landmark elucidation of its three-dimensional structure by David Chilton
Phillips in 1965. The guide is intended to serve as a comprehensive resource, offering not only
historical context but also a detailed look at the foundational methodologies that paved the way
for our modern understanding of this important enzyme.

Introduction

Lysozyme C, also known as muramidase, is a glycoside hydrolase that damages bacterial cell
walls by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-
acetyl-D-glucosamine residues in peptidoglycan.[1] Its discovery predates that of penicillin and
marked a significant step in the study of innate immunity. This guide will delve into the technical
details of its discovery and the early, yet crucial, research that defined its basic properties and
structure.

The Discovery by Sir Alexander Fleming (1922)
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The discovery of lysozyme was a result of a chance observation by Alexander Fleming at St.
Mary's Hospital in London.[2] In late 1921, while suffering from a cold, Fleming applied some of
his nasal mucus to a culture plate of bacteria.[2] He observed that the mucus inhibited the
growth of the bacteria in the surrounding area, creating a clear zone.[2] This bacteriolytic
phenomenon was the first indication of a naturally occurring antimicrobial agent in bodily fluids.

Fleming named the substance "lysozyme," a combination of "lyso” (from lysis, meaning to
dissolve) and "zyme" (from enzyme).[2][3] He published his findings in the May 1, 1922 issue of
the Proceedings of the Royal Society B: Biological Sciences in a paper titled "On a remarkable
bacteriolytic element found in tissues and secretions."[2][3] In this publication, he described the
substance's presence in various tissues and secretions and its ability to rapidly dissolve certain
bacteria.[3] He identified the particularly susceptible bacterium as Micrococcus lysodeikticus
(now known as Micrococcus luteus).[2]

Further investigations by Fleming and his colleague V.D. Allison, published in the British
Journal of Experimental Pathology in October 1922, expanded on these initial findings.[4] They
documented the presence of lysozyme in a wide range of biological materials, including egg
whites, which would become a primary source for its isolation.[2]

Early Experimental Protocols

The methodologies employed by Fleming and his contemporaries were foundational to the
study of enzymology and microbiology.

Fleming's primary method for detecting and semi-quantifying lysozyme activity was a
turbidimetric assay and an agar diffusion assay.

e Turbidimetric Assay:

o A dense suspension of Micrococcus lysodeikticus was prepared in a saline solution,
resulting in a milky-yellow appearance.

o A small volume of the test substance (e.g., diluted nasal mucus, tears, or egg white) was
added to the bacterial suspension.

o The lytic activity was observed as a rapid clearing of the suspension, often within minutes.
The rate of clearing provided a qualitative measure of the lysozyme concentration.
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e Agar Diffusion Assay:
o An agar plate was uniformly seeded with a culture of Micrococcus lysodeikticus.
o A small amount of the substance to be tested was placed on the surface of the agar.

o The plate was incubated, and the presence of lysozyme was indicated by a clear zone of
no bacterial growth around the test substance. The diameter of this zone of inhibition was
proportional to the concentration of the enzyme.
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Caption: Fleming's bacteriolytic assays.

Fleming's initial attempts at purifying lysozyme were rudimentary but laid the groundwork for
future methods. He noted that lysozyme could be adsorbed by substances like charcoal and
cellulose.[5] Later, more systematic approaches were developed.

e Adsorption Chromatography (Early 1930s-1940s):

o A solution containing lysozyme (e.qg., diluted egg white) was passed through a column
packed with an adsorbent material.

o The lysozyme would bind to the matrix.

o The column was washed to remove unbound impurities.
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o The lysozyme was then eluted by changing the pH or salt concentration of the buffer.

Quantitative Characterization of Lysozyme C

Following its discovery, researchers began to quantify the physical and chemical properties of

lysozyme.
Early Reported
Property Modern Value Method (Early)
Value (approx.)
i Ultracentrifugation,
Molecular Weight ~15 kDa 14.3 kDa ]
Osmotic Pressure
Isoelectric
Isoelectric Paoint (pl) ~11 11.35 precipitation, Early

electrophoresis

] 9.2 (activity), 4.0-5.0 Activity assays at
Optimal pH 4.0-5.0 N )
(stability) various pH

) Activity assays at
Optimal Temperature 40-50 °C ~40 °C ]
various temperatures

Table 1: Early and modern quantitative data for Hen Egg White Lysozyme (HEWL).

The Elucidation of the Three-Dimensional Structure
by David Chilton Phillips (1965)

A monumental leap in the understanding of lysozyme came in 1965 when David Chilton
Phillips and his team at the Royal Institution in London solved its three-dimensional structure
using X-ray crystallography.[6][7] This was the first enzyme structure to be determined at high
resolution (2 A), a landmark achievement in structural biology.[6][7] The work was published in
Nature in a paper titled "Structure of hen egg-white lysozyme. A three-dimensional Fourier
synthesis at 2 Angstrom resolution."[8]

Experimental Protocol: X-ray Crystallography of
Lysozyme
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The determination of the lysozyme structure was a meticulous process involving several key
steps.

High-quality crystals of hen egg white lysozyme were essential for X-ray diffraction.
e Protein Source: Lysozyme was purified from hen egg whites.
o Crystallization Method: The hanging drop vapor diffusion method was commonly used.

e Conditions:

[e]

Precipitant: Sodium chloride (NaCl) was a common precipitant.

o

Buffer: Sodium acetate buffer at a pH of around 4.5.

[¢]

Temperature: Crystals were typically grown at room temperature.

[¢]

Protein Concentration: A concentrated solution of lysozyme was used.
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Caption: Lysozyme crystallization workflow.

o Data Collection: The lysozyme crystals were exposed to a beam of X-rays. The diffraction
pattern of the X-rays was recorded on photographic film.[9]

e Phase Problem: A major challenge was the "phase problem," where the phase information of
the diffracted X-rays is lost. Phillips's group overcame this by using the method of
isomorphous replacement with heavy-atom derivatives.[9] This involved soaking the
lysozyme crystals in solutions containing heavy atoms (e.g., mercury or uranium), which
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would bind to specific sites on the protein. The differences in the diffraction patterns between
the native and heavy-atom-derivatized crystals allowed for the calculation of the phases.

» Electron Density Map and Model Building: Once the phases were determined, a three-
dimensional electron density map of the lysozyme molecule was calculated.[9] The team
then built a physical model of the protein by fitting the known amino acid sequence into the

electron density map.[9]
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Caption: Phillips' proposed mechanism of lysozyme action.

The resulting structure revealed a compact, globular protein with a prominent cleft, which was
identified as the active site where the bacterial cell wall substrate binds.[6] This structural
information allowed Phillips to propose a detailed mechanism for lysozyme's catalytic action,

which has largely stood the test of time.[6]
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Conclusion

The journey of Lysozyme C from a chance discovery in nasal mucus to the first enzyme to
have its three-dimensional structure elucidated is a testament to the power of observation and
the relentless pursuit of scientific understanding. The foundational experimental work of
Fleming and the groundbreaking structural biology of Phillips and his team have not only
provided a deep understanding of this particular enzyme but have also laid the groundwork for
countless subsequent discoveries in enzymology, immunology, and drug development. This
guide has aimed to provide a detailed technical overview of these pivotal moments in the
history of lysozyme research, offering valuable insights for today's scientists and researchers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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